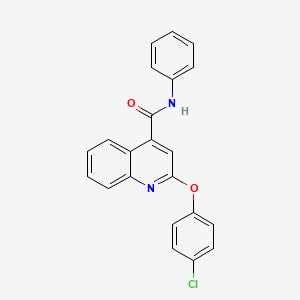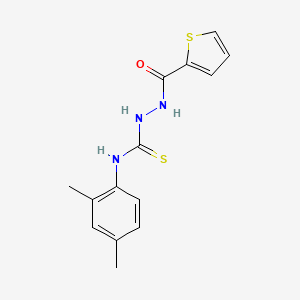
1-(3-Chloro-2-methylphenyl)-3-(4-methylpiperazin-1-yl)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Chloro-2-methylphenyl)-3-(4-methylpiperazin-1-yl)thiourea is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a thiourea group, a chlorinated aromatic ring, and a piperazine moiety. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in medicinal chemistry and other scientific disciplines.
Métodos De Preparación
The synthesis of 1-(3-Chloro-2-methylphenyl)-3-(4-methylpiperazin-1-yl)thiourea typically involves the reaction of 3-chloro-2-methylaniline with 4-methylpiperazine in the presence of thiophosgene. The reaction conditions often include:
Solvent: Anhydrous dichloromethane or chloroform
Temperature: Room temperature to 0°C
Catalyst: Triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction
The industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
1-(3-Chloro-2-methylphenyl)-3-(4-methylpiperazin-1-yl)thiourea undergoes several types of chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives using oxidizing agents like hydrogen peroxide or peracids.
Reduction: The compound can be reduced to form corresponding amines using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom on the aromatic ring can be substituted with nucleophiles like amines or thiols under appropriate conditions.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Hydrogen peroxide, peracids
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Amines, thiols
Major products formed from these reactions include sulfonyl derivatives, amines, and substituted aromatic compounds.
Aplicaciones Científicas De Investigación
1-(3-Chloro-2-methylphenyl)-3-(4-methylpiperazin-1-yl)thiourea has a wide range of scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting specific receptors or enzymes.
Biological Research: The compound is used in studies investigating its effects on cellular processes and its potential as a therapeutic agent.
Industrial Applications: It is explored for its use in the synthesis of other complex organic molecules and as an intermediate in chemical manufacturing.
Mecanismo De Acción
The mechanism of action of 1-(3-Chloro-2-methylphenyl)-3-(4-methylpiperazin-1-yl)thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The thiourea group can form hydrogen bonds with active sites, while the aromatic and piperazine moieties contribute to the compound’s binding affinity and specificity. The exact pathways and molecular targets depend on the specific application and context of its use.
Comparación Con Compuestos Similares
1-(3-Chloro-2-methylphenyl)-3-(4-methylpiperazin-1-yl)thiourea can be compared with other thiourea derivatives and piperazine-containing compounds. Similar compounds include:
- 1-(3-Chlorophenyl)-3-(4-methylpiperazin-1-yl)thiourea
- 1-(2-Methylphenyl)-3-(4-methylpiperazin-1-yl)thiourea
- 1-(3-Chloro-2-methylphenyl)-3-(4-ethylpiperazin-1-yl)thiourea
These compounds share structural similarities but differ in their substituents, which can affect their chemical reactivity, biological activity, and potential applications. The unique combination of the chlorinated aromatic ring and the piperazine moiety in this compound distinguishes it from other related compounds and contributes to its specific properties and uses.
Propiedades
Fórmula molecular |
C13H19ClN4S |
|---|---|
Peso molecular |
298.84 g/mol |
Nombre IUPAC |
1-(3-chloro-2-methylphenyl)-3-(4-methylpiperazin-1-yl)thiourea |
InChI |
InChI=1S/C13H19ClN4S/c1-10-11(14)4-3-5-12(10)15-13(19)16-18-8-6-17(2)7-9-18/h3-5H,6-9H2,1-2H3,(H2,15,16,19) |
Clave InChI |
KJGJHZXEWVVVKQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC=C1Cl)NC(=S)NN2CCN(CC2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


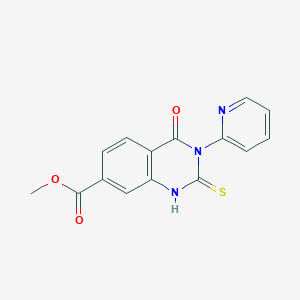
![5-(2-hydroxyphenyl)-N,N-dimethyl-3-{(E)-2-[4-(methylsulfanyl)phenyl]ethenyl}-1H-1,2,4-triazole-1-sulfonamide](/img/structure/B10867221.png)
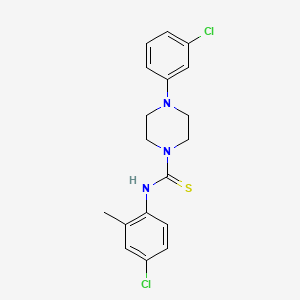
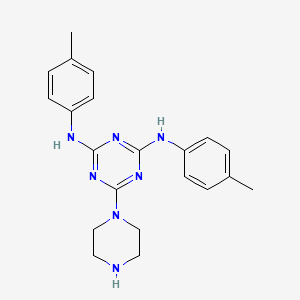
![7-benzyl-3-[3-(1H-imidazol-1-yl)propyl]-5,6-dimethyl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-imine](/img/structure/B10867258.png)
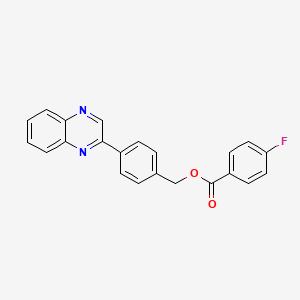
![(4Z)-5-methyl-2-phenyl-4-{1-[(3,4,5-trimethoxyphenyl)amino]ethylidene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10867268.png)
![methyl [(4Z)-4-(1-{[2-(4-chlorophenyl)ethyl]amino}ethylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B10867276.png)
![2-[(3,5-dimethoxyphenyl)carbonyl]-N-[4-(phenylamino)phenyl]hydrazinecarbothioamide](/img/structure/B10867282.png)

![3-[7-(2-Furyl)-8-imino-7H-benzo[7,8]chromeno[2,3-D]pyrimidin-9(8H)-YL]-1-propanol](/img/structure/B10867298.png)
![2-(2-bromophenyl)-8,9-dimethyl-7-(1,3-thiazol-2-yl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10867299.png)
